

A Researcher's Guide to Research-Grade Tributylmethylammonium: Specifications, Analysis, and Supplier Qualification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tributylmethylammonium**

Cat. No.: **B1194469**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of research-grade **Tributylmethylammonium**, focusing on the specifications for its common salt forms. The guide details analytical methodologies for quality control and outlines a robust workflow for supplier qualification, ensuring the procurement of high-quality reagents critical for reproducible research and development.

Core Concepts: Understanding Tributylmethylammonium

Tributylmethylammonium is a quaternary ammonium cation. In the context of chemical reagents, it is supplied as a salt, paired with a counter-ion (anion). The properties and specifications of the final product are therefore dependent on the specific salt form. For research applications, common counter-ions include chloride, methyl sulfate, bromide, acetate, and dibutylphosphate. These salts are utilized in various applications, including as phase-transfer catalysts, electrolytes, and in the synthesis of ionic liquids. The purity and consistency of these materials are paramount for reliable experimental outcomes.

Supplier Specifications for Common Tributylmethylammonium Salts

The following tables summarize typical specifications for various research-grade **Tributylmethylammonium** salts available from prominent chemical suppliers. Note that specifications can vary by supplier and lot.

Table 1: **Tributylmethylammonium** Chloride (C₁₃H₃₀ClN)

Specification	Typical Value
CAS Number	56375-79-2
Molecular Weight	235.84 g/mol
Appearance	White to beige crystals or powder
Purity (Assay)	≥98.0% (by Titration)
Form	Crystals

Table 2: **Tributylmethylammonium** Methyl Sulfate (C₁₄H₃₃NO₄S)

Specification	Typical Value
CAS Number	13106-24-6
Molecular Weight	311.48 g/mol
Appearance	Viscous liquid or solid
Purity (Assay)	≥95%
Water Content	≤0.5%
Chloride (Cl ⁻)	≤30 mg/kg

Table 3: Other **Tributylmethylammonium** Salts

Salt	CAS Number	Molecular Formula	Molecular Weight	Typical Purity
Bromide	37026-88-3	C ₁₃ H ₃₀ BrN	280.29 g/mol	Information not readily available
Acetate	131242-39-2	C ₁₅ H ₃₃ NO ₂	259.4 g/mol	>95 – <99.9 %
Dibutylphosphate	922724-14-9	C ₂₁ H ₄₈ NO ₄ P	409.6 g/mol	>95 – <99.9 %

Key Experimental Protocols for Quality Assurance

Ensuring the quality of **Tributylmethylammonium** salts involves a series of analytical tests. Below are detailed methodologies for common and critical experiments.

Identity and Structure Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure of the **Tributylmethylammonium** cation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the **Tributylmethylammonium** salt in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)) in an NMR tube.
- Instrument Parameters (Example for a 400 MHz spectrometer):
 - Nucleus: ¹H
 - Solvent: CDCl₃
 - Temperature: 25 °C
 - Number of Scans: 16
 - Relaxation Delay: 1.0 s

- Pulse Width: 9.0 μ s
- Data Analysis:
 - Reference the spectrum to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).
 - Integrate the peaks to determine the relative number of protons.
 - Analyze the chemical shifts (δ) and splitting patterns (multiplicity) to confirm the structure.

Expected Chemical Shifts for **Tributylmethylammonium** Cation:

Protons	Multiplicity	Approximate Chemical Shift (δ , ppm)	Integration
-N ⁺ -CH ₃	Singlet	~3.0 - 3.3	3H
-N ⁺ -CH ₂ -CH ₂ -CH ₂ -CH ₃	Multiplet	~3.1 - 3.4	6H
-N ⁺ -CH ₂ -CH ₂ -CH ₂ -CH ₃	Multiplet	~1.6 - 1.8	6H
-N ⁺ -CH ₂ -CH ₂ -CH ₂ -CH ₃	Multiplet	~1.3 - 1.5	6H
-N ⁺ -CH ₂ -CH ₂ -CH ₂ -CH ₃	Triplet	~0.9 - 1.1	9H

Note: Chemical shifts can vary depending on the solvent and the counter-ion.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for assessing the purity of non-volatile organic compounds like quaternary ammonium salts.

Methodology:

- Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).
- Chromatographic Conditions (General Example):
 - Column: A mixed-mode column (e.g., Newcrom AH) or a reversed-phase C18 column with an ion-pairing agent.
 - Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
 - Flow Rate: 1.0 mL/min
 - Column Temperature: 30 °C
 - Injection Volume: 10 µL
 - Detector: Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS). UV detection is generally not suitable due to the lack of a chromophore.
- Data Analysis:
 - The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

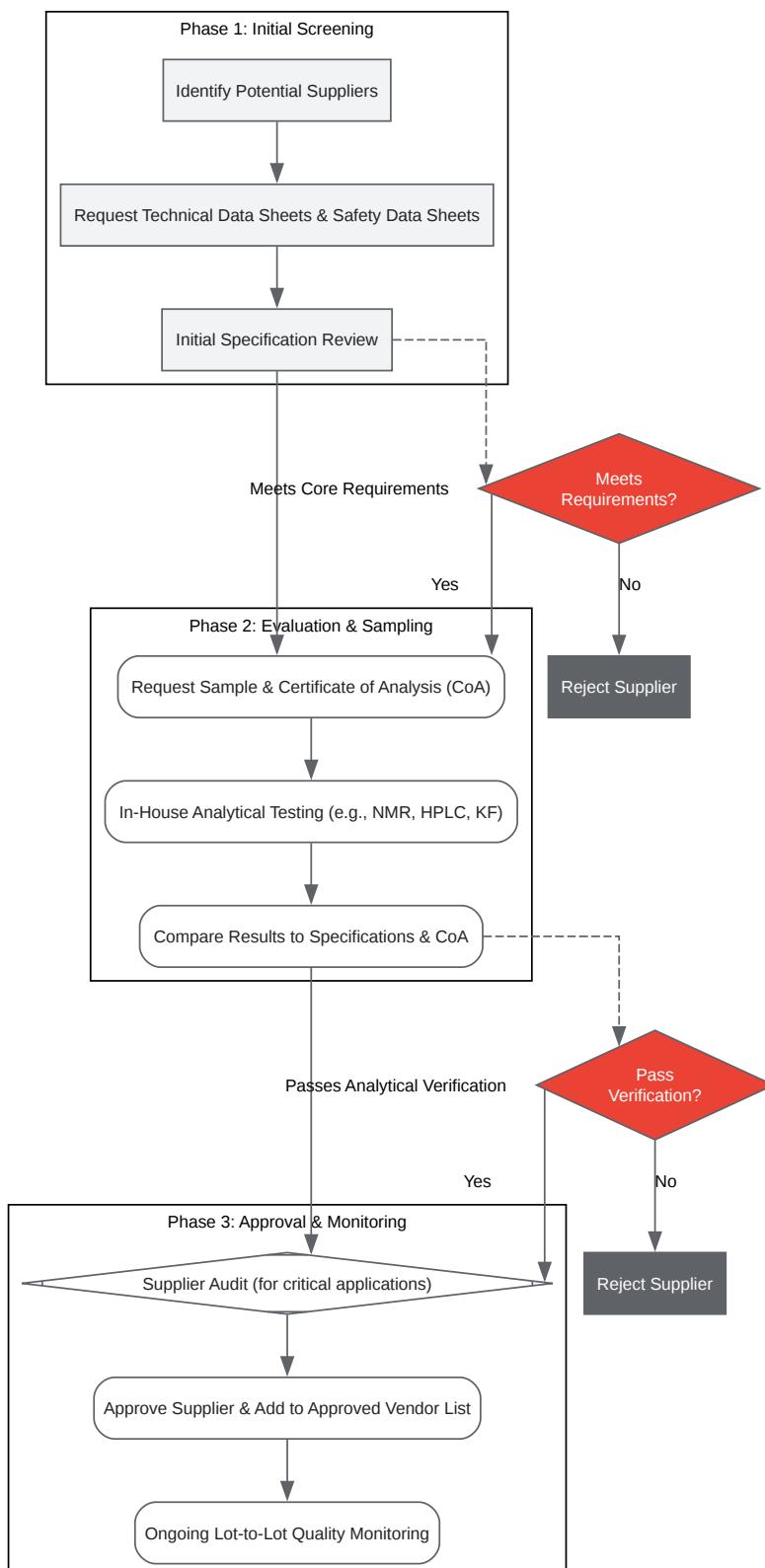
Water Content Determination by Karl Fischer Titration

This is a standard method for the accurate determination of water content in solid and liquid samples.

Methodology:

- Instrument Setup: Use a volumetric or coulometric Karl Fischer titrator. The choice depends on the expected water content (coulometric for low levels, <1%).

- Reagent Preparation: Use commercially available Karl Fischer reagents (e.g., a one-component or two-component system). The titration vessel should be pre-conditioned to a dry state.
- Sample Analysis:
 - Accurately weigh and introduce a suitable amount of the **Tributylmethylammonium** salt into the titration vessel. The sample size should be chosen to consume an adequate volume of titrant.
 - For sparingly soluble salts, a co-solvent such as formamide or a higher titration temperature may be necessary to ensure complete water extraction.
 - The titration proceeds automatically until the endpoint is reached.
- Calculation: The instrument software calculates the water content as a percentage or in ppm based on the sample weight and the amount of titrant consumed.


Visualizing Key Processes and Structures

Chemical Structure of Tributylmethylammonium Cation

Caption: Chemical structure of the **Tributylmethylammonium** cation.

Supplier Qualification Workflow for Research-Grade Chemicals

A systematic approach to qualifying suppliers is essential for maintaining high standards in research and development.

[Click to download full resolution via product page](#)

Caption: A typical workflow for qualifying suppliers of research-grade chemicals.

- To cite this document: BenchChem. [A Researcher's Guide to Research-Grade Tributylmethylammonium: Specifications, Analysis, and Supplier Qualification]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194469#supplier-specifications-for-research-grade-tributylmethylammonium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com